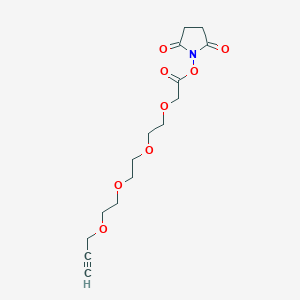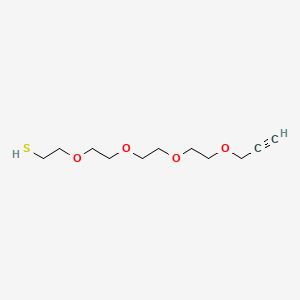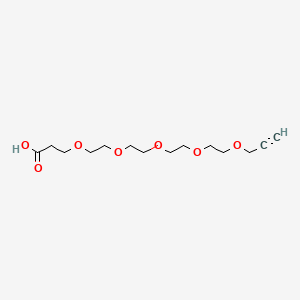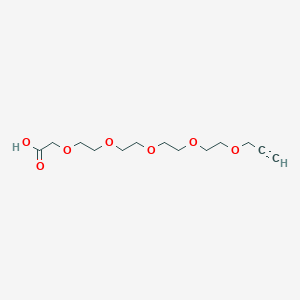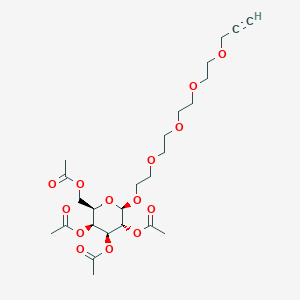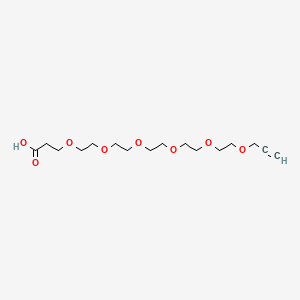
PTC-028
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PTC-028 est un nouvel inhibiteur de petite molécule qui cible la protéine BMI-1, qui est un membre du complexe de répression polycomb 1 (PRC1). BMI-1 est fréquemment surexprimé dans divers types de cancer et est associé à un mauvais pronostic. This compound a montré des promesses dans des études précliniques pour sa capacité à inhiber sélectivement la croissance des cellules cancéreuses tout en épargnant les cellules normales .
Applications De Recherche Scientifique
PTC-028 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
PTC-028, also known as “2-Pyrazinamine, 6-(5,6-difluoro-2-methyl-1H-benzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-” or “6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine”, primarily targets the protein BMI-1 . BMI-1, also known as a stem cell factor, is frequently upregulated in several malignancies . Elevated expression of BMI-1 correlates with poor prognosis and is therefore considered a viable therapeutic target in a number of malignancies including ovarian cancer .
Mode of Action
This compound decreases BMI-1 levels by posttranslational modification . It induces hyperphosphorylation and subsequent depletion of BMI-1 . This leads to a reduction of ATP and induction of mitochondrial reactive oxygen species (ROS), along with inhibition in the expression of RIPK1 and XIAP . The decrease in XIAP and increase in ROS then activate caspase-9, which is followed by caspase-3/7 .
Biochemical Pathways
This compound affects several biochemical pathways. It leads to the downregulation of cell cycle progression, the DNA damage response, and cholesterol biosynthesis . In addition, it influences the Hippo pathway, as evidenced by the downregulation of TEAD-motif-containing, Hippo-regulated genes .
Pharmacokinetics
This compound is an orally bioavailable compound . .
Result of Action
The action of this compound results in selective inhibition of cancer cells in clonal growth and viability assays, whereas normal cells remain unaffected . It leads to cell cycle arrest and apoptosis in cancer cells . In vivo, orally administered this compound exhibits significant antitumor activity .
Analyse Biochimique
Biochemical Properties
PTC-028 plays a crucial role in biochemical reactions by interacting with several biomolecules. It primarily targets the BMI-1 protein, a component of the Polycomb Repressor Complex 1 (PRC1), which is involved in gene silencing through chromatin structure regulation . The interaction between this compound and BMI-1 leads to the hyperphosphorylation and subsequent depletion of BMI-1, resulting in the inhibition of cancer cell growth and induction of apoptosis . Additionally, this compound affects ATP levels and mitochondrial redox balance, further potentiating its anticancer effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits clonal growth and viability while sparing normal cells . The compound influences cell signaling pathways, particularly those involving caspase-dependent apoptosis . It also impacts gene expression by downregulating BMI-1, leading to changes in cellular metabolism and promoting cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BMI-1, leading to hyperphosphorylation and depletion of the protein . This interaction disrupts the function of PRC1, resulting in the reactivation of silenced genes and induction of apoptosis in cancer cells . This compound also affects mitochondrial function, leading to a decrease in ATP levels and an imbalance in the redox state, which further contributes to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound continues to inhibit cancer cell growth and induce apoptosis without significant degradation . These temporal effects highlight the potential of this compound as a durable therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antitumor activity comparable to standard chemotherapy agents like cisplatin and paclitaxel . At higher doses, this compound may cause toxic effects, emphasizing the need for careful dosage optimization in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with BMI-1 . The compound affects metabolic flux by altering ATP levels and mitochondrial function . These changes in metabolism contribute to the overall anticancer effects of this compound, making it a promising candidate for further metabolic studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently . It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its therapeutic efficacy, ensuring that it reaches and accumulates in cancer cells to exert its effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to the nucleus and mitochondria, where it interacts with BMI-1 and other biomolecules . This subcellular localization is essential for the compound’s function and therapeutic potential.
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour PTC-028 ne sont pas détaillées de manière exhaustive dans la littérature disponible au public. Il est connu que this compound est un analogue de PTC596, un autre inhibiteur de BMI-1. La préparation de ces composés implique généralement plusieurs étapes de synthèse organique, y compris la formation d'intermédiaires clés et la purification du produit final .
Analyse Des Réactions Chimiques
PTC-028 subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec les protéines et les voies cellulaires :
Oxydation et réduction : This compound induit une hyperphosphorylation et un épuisement subséquent de BMI-1, conduisant à une réduction des niveaux d'ATP et à une augmentation des espèces réactives de l'oxygène mitochondriales (ROS).
Substitution : Le composé interagit avec diverses protéines cellulaires, conduisant à une apoptose médiée par la caspase.
Réactifs et conditions courants : Les réactions impliquant this compound se produisent généralement dans des conditions physiologiques au sein de l'environnement cellulaire.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il sert de composé outil pour étudier le rôle de BMI-1 dans divers processus biologiques.
Médecine : Le composé a montré un potentiel comme agent thérapeutique dans des modèles précliniques de cancer de l'ovaire, de myélome multiple et de syndrome myélodysplasique
Mécanisme d'action
This compound exerce ses effets en ciblant la protéine BMI-1. Le composé induit une hyperphosphorylation de BMI-1, conduisant à son épuisement. Cela entraîne une réduction des niveaux d'ATP et une augmentation des ROS mitochondriales. L'activation subséquente de la caspase-9 et de la caspase-3/7 conduit à l'apoptose des cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent l'équilibre redox mitochondrial et les voies apoptotiques dépendantes de la caspase .
Comparaison Avec Des Composés Similaires
PTC-028 est similaire à d'autres inhibiteurs de BMI-1 tels que PTC596 et PTC209. This compound est unique dans sa capacité à inhiber sélectivement les cellules cancéreuses tout en épargnant les cellules normales . D'autres composés similaires comprennent :
PTC596 : Un autre inhibiteur de BMI-1 qui se lie à la tubuline et inhibe la polymérisation des microtubules.
This compound se distingue par sa biodisponibilité orale et son activité antitumorale significative dans des modèles précliniques .
Propriétés
IUPAC Name |
6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZGPBWIZWPDHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

